n-Cyclohexylpiperidine-1-sulfonamide
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Overview
Description
n-Cyclohexylpiperidine-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a piperidine ring, which is further substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclohexylpiperidine-1-sulfonamide typically involves the reaction of cyclohexylamine with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds at room temperature, yielding the desired sulfonamide product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: n-Cyclohexylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
n-Cyclohexylpiperidine-1-sulfonamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of agrochemicals and polymers
Mechanism of Action
The mechanism of action of n-Cyclohexylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- n-Cyclohexylpiperidine-1-sulfonamide
- n-Cyclohexylpiperidine-1-sulfonyl chloride
- n-Cyclohexylpiperidine-1-sulfonyl fluoride
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
5430-49-9 |
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Molecular Formula |
C11H22N2O2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
N-cyclohexylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C11H22N2O2S/c14-16(15,13-9-5-2-6-10-13)12-11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI Key |
QYCLQUBIUYJNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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